Iobenguane (131I)
Overview
Description
Iobenguane (131I) is a radiopharmaceutical compound used primarily in the diagnosis and treatment of certain types of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas . It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine, which allows it to be selectively taken up by adrenergic tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iobenguane (131I) is typically prepared by an isotope exchange reaction. This involves the incorporation of radioactive iodine-131 into the molecular structure of iobenguane . The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive isotope.
Industrial Production Methods: The process requires stringent quality control measures to ensure the purity and safety of the final product .
Types of Reactions:
Oxidation: Iobenguane (131I) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can also occur, especially under specific conditions that favor the reduction of the iodine atom.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodinated derivatives, while substitution reactions can yield various halogenated compounds.
Scientific Research Applications
Iobenguane (131I) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a tracer in radiochemical studies to understand the behavior of adrenergic neurons.
Biology:
- Helps in studying the uptake and metabolism of norepinephrine in adrenergic tissues.
Medicine:
- Primarily used in the diagnosis and treatment of neuroendocrine tumors such as pheochromocytomas and neuroblastomas .
- Employed in imaging techniques like scintigraphy to locate tumors.
Industry:
- Utilized in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
Iobenguane (131I) mimics the structure of norepinephrine, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once inside the adrenergic nerve terminals, it is stored in presynaptic storage vesicles. The radioactive iodine-131 emits beta particles, which destroy the tumor cells that have taken up the compound .
Comparison with Similar Compounds
Norepinephrine: The natural neurotransmitter that iobenguane (131I) mimics.
Metaiodobenzylguanidine (MIBG): A non-radioactive analog used in similar diagnostic and therapeutic applications.
Uniqueness: Iobenguane (131I) is unique due to its radioactive iodine-131 component, which allows it to be used both for imaging and therapeutic purposes. This dual functionality makes it particularly valuable in the treatment of neuroendocrine tumors .
Properties
IUPAC Name |
2-[(3-(131I)iodanylphenyl)methyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUPXJEEYOOTR-JRGAVVOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[131I])CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228311 | |
Record name | Iobenguane I 131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77679-27-7 | |
Record name | [131I]-m-Iodobenzylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77679-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iobenguane I 131 [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077679277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iobenguane I 131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOBENGUANE I-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q461L7AK4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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